molecular formula C21H23ClN2O4 B11163544 N-(4-chloro-2,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

N-(4-chloro-2,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11163544
M. Wt: 402.9 g/mol
InChI Key: WZIXGZUUYFYSEV-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a pyrrolidine ring, a carboxamide group, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituted Phenyl Groups: This step often involves electrophilic aromatic substitution reactions.

    Formation of the Carboxamide Group: This can be done through amide bond formation reactions, such as the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2,5-dimethoxyphenyl)-1-phenyl-5-oxopyrrolidine-3-carboxamide
  • N-(4-chloro-2,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Uniqueness

The uniqueness of N-(4-chloro-2,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H23ClN2O4

Molecular Weight

402.9 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H23ClN2O4/c1-12-5-6-15(7-13(12)2)24-11-14(8-20(24)25)21(26)23-17-10-18(27-3)16(22)9-19(17)28-4/h5-7,9-10,14H,8,11H2,1-4H3,(H,23,26)

InChI Key

WZIXGZUUYFYSEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3OC)Cl)OC)C

Origin of Product

United States

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